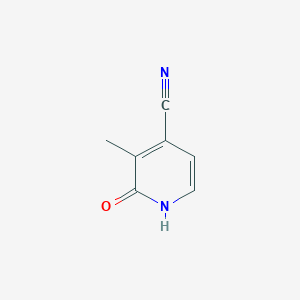

2-Hydroxy-3-methylisonicotinonitrile

Descripción

2-Hydroxy-3-methylisonicotinonitrile is a substituted pyridine derivative characterized by a hydroxyl group (-OH) at the 2-position, a methyl group (-CH₃) at the 3-position, and a nitrile (-CN) substituent at the 4-position of the pyridine ring. Its reactivity is influenced by the electron-withdrawing nitrile group and the hydroxyl group, which may participate in hydrogen bonding or tautomeric equilibria.

Propiedades

Fórmula molecular |

C7H6N2O |

|---|---|

Peso molecular |

134.14 g/mol |

Nombre IUPAC |

3-methyl-2-oxo-1H-pyridine-4-carbonitrile |

InChI |

InChI=1S/C7H6N2O/c1-5-6(4-8)2-3-9-7(5)10/h2-3H,1H3,(H,9,10) |

Clave InChI |

DQZNQUXWMPMYMP-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CNC1=O)C#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile can be synthesized through various methods. One common method involves the reaction of ethyl acetoacetate with 2-cyano-N-(substituted phenyl)ethanamides using microwave-assisted chemistry . The reaction conditions typically include the use of solvents like ethanol and the addition of bases such as potassium hydroxide .

Industrial Production Methods

Industrial production of 3-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into dihydropyridine derivatives.

Substitution: It can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridone derivatives, which can have enhanced biological and chemical properties .

Aplicaciones Científicas De Investigación

3-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile has numerous scientific research applications:

Mecanismo De Acción

The mechanism of action of 3-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is attributed to its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division . The compound also exhibits antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi .

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Structural Analogues in the Pyridine Family

The structural features of 2-Hydroxy-3-methylisonicotinonitrile can be compared to other pyridine-based nitriles and hydroxylated derivatives. Key analogues include:

(a) 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile

- Structure: This compound (Fig. 1) features a fused indole-pyridine system with a malononitrile substituent, contrasting with the simpler pyridine backbone of 2-Hydroxy-3-methylisonicotinonitrile .

- Bond Parameters: The bond distances in 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile (e.g., C=N: ~1.34 Å, C-C: ~1.45 Å) align closely with those observed in other nitrile-containing heterocycles, suggesting similar electronic delocalization patterns .

(b) 3-Methylisonicotinonitrile

- Functional Groups : Lacks the hydroxyl group at the 2-position, which diminishes its ability to form hydrogen bonds or tautomers.

- Reactivity: The absence of the -OH group reduces its acidity and limits applications in metal coordination chemistry compared to 2-Hydroxy-3-methylisonicotinonitrile.

(c) 2-Hydroxyisonicotinonitrile

Physicochemical and Reactivity Comparisons

Research Findings and Functional Differences

- Synthetic Utility: 2-Hydroxy-3-methylisonicotinonitrile’s hydroxyl group enhances its utility in coupling reactions (e.g., Suzuki-Miyaura) compared to non-hydroxylated analogues.

- Biological Activity: The hydroxyl group may improve bioavailability in drug candidates, as seen in related compounds like isoniazid derivatives. In contrast, malononitrile-containing analogues are often intermediates in kinase inhibitor synthesis .

- Thermal Stability: Methyl substitution at the 3-position increases thermal stability relative to unsubstituted hydroxyisonicotinonitriles, as observed in thermogravimetric analyses of similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.